6'-O-Cinnamoyl-8-epikingisidic acid

Overview

Description

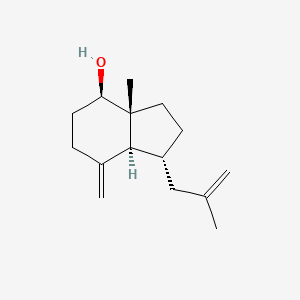

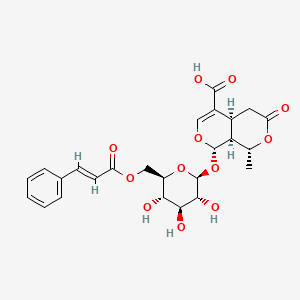

6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid identified among six new secoiridoid constituents isolated from the dried fruits of Ligustrum lucidum. These compounds' structures were established based on spectral and chemical data, highlighting the diversity of secoiridoids in nature and their complex structures (Aoki et al., 2012).

Synthesis Analysis

The synthesis of this compound and related compounds involves intricate chemical processes. For example, a novel approach in cinnamic acid synthesis uses aromatic aldehydes and aliphatic carboxylic acids, showing the complexity and variety of methods available for synthesizing such compounds (Chiriac et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound, like its secoiridoid counterparts, is elucidated using various spectral and chemical analysis methods, providing insights into its complex chemical nature and the structural basis for its biological activities (Aoki et al., 2012).

Chemical Reactions and Properties

Cinnamic acid derivatives, including this compound, participate in a range of chemical reactions. Their structure allows for reactions at the phenyl ring, addition at the α,β-unsaturation, and the reactions of the carboxylic acid functionality, demonstrating their versatility in chemical synthesis and modifications (De et al., 2011).

Physical Properties Analysis

While specific details on the physical properties of this compound are not directly available, the study of similar cinnamic acid derivatives offers insights into their general characteristics, such as solid-state fluorescence and reactivity under various conditions (Yamashita et al., 2010).

Chemical Properties Analysis

The chemical properties of cinnamic acid derivatives, including reactivity and biological activities, have been a subject of considerable research interest. These compounds exhibit a wide range of biological activities, making them significant in medicinal chemistry and therapeutic applications. The structure-activity relationship studies help in understanding the impact of structural variations on their biological efficacy (Ruwizhi & Aderibigbe, 2020).

Scientific Research Applications

Isolation from Ligustrum lucidum : This compound, along with other secoiridoid constituents, was isolated from the dried fruits of Ligustrum lucidum. Its structure was established based on spectral and chemical data (Aoki et al., 2012).

Triglyceride Accumulation Inhibitory Effects : A study on Ligustrum lucidum Ait fruits found that compounds including 6'-O-Cinnamoyl-8-epikingisidic acid exhibited triglyceride accumulation inhibitory effects in HepG2 cells (Zhang et al., 2013).

Role in Cinnamic Acid Derivatives : Cinnamic acid derivatives, including this compound, have been studied for their antitumor potential. These derivatives are considered important in medicinal research for their anticancer properties (De, Baltas, & Bedos-Belval, 2011).

Inhibition of HCV-NS3/4A Protease : Some studies suggest that this compound exhibits moderate inhibitory activity against the hepatitis C virus (HCV) protease (Riham Salah El Dine et al., 2011).

Potential Anticancer Activity : Research has focused on cinnamic acid derivatives for their inhibitory effects on oncogenic protein kinases, which are vital in controlling cell signaling networks and have implications in cancer treatment (Mielecki & Lesyng, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6’-O-Cinnamoyl-8-epikingisidic acid are currently unknown. The compound is a secoiridoid constituent

Biochemical Pathways

Secoiridoids are known to affect a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .

Result of Action

As a secoiridoid, it may have potential anti-inflammatory, antioxidant, or anticancer effects, like other compounds in this class . .

properties

IUPAC Name |

(1R,4aS,8S,8aS)-1-methyl-3-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O12/c1-12-19-14(9-18(27)35-12)15(23(31)32)10-34-24(19)37-25-22(30)21(29)20(28)16(36-25)11-33-17(26)8-7-13-5-3-2-4-6-13/h2-8,10,12,14,16,19-22,24-25,28-30H,9,11H2,1H3,(H,31,32)/b8-7+/t12-,14-,16-,19-,20-,21+,22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUDIJARFNUSHK-YAXUBKDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)COC(=O)C=CC4=CC=CC=C4)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=CC=C4)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.